molecular formula C19H22O4 B5658352 4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate

4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate

Cat. No.: B5658352
M. Wt: 314.4 g/mol
InChI Key: YCZIFQIHIWAZBT-UHFFFAOYSA-N
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Description

4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.15180918 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate has been studied for its potential analgesic and anti-inflammatory effects. Derivatives of this compound, particularly 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole, have shown promising analgesic activity in rodent models. Additionally, other derivatives exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in pain management and inflammation control (Dewangan et al., 2015).

Chemical Synthesis and Transformation

This compound has been involved in various chemical synthesis and transformation studies. For instance, aryl (4-methoxyphenyl)methyl (MPM) ethers, related to this compound, have been cleaved using acetic acid, leading to the production of corresponding phenols and (4-methoxyphenyl)methyl acetate. This indicates its utility in chemical synthesis processes (Hodgetts & Wallace, 1994).

Copolymerization Applications

Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants of this compound, have been prepared and successfully copolymerized with styrene. This indicates its potential applications in the field of polymer science and materials engineering (Whelpley et al., 2022).

Crystal Structure and Stereochemistry

Research has also been conducted on the crystal structure and stereochemistry of derivatives of this compound. Studies on isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, have provided insights into their crystallization behaviors, which could be significant for designing materials with specific crystal properties (Palusiak et al., 2004).

Properties

IUPAC Name

(4-methoxyphenyl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(2)17-10-5-14(3)11-18(17)22-12-19(20)23-16-8-6-15(21-4)7-9-16/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZIFQIHIWAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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